Garciniaxanthone F
Description
Garciniaxanthone F is a prenylated xanthone isolated from Garcinia mangostana, a plant renowned for its diverse xanthone derivatives with significant bioactivities. mangostana pericarp) offer insights. Garcimangosxanthone F (1,6,7-trihydroxy-5-(3-methylbut-2-enyl)-8-(3-hydroxy-3-methylbutyl)-6',6'-dimethylpyrano[2',3':3,2]xanthone) features a hydroxylated core with prenyl and methylbutenyl substituents, which are critical for its bioactivity . Xanthones from Garcinia species typically exhibit anticancer, antimicrobial, and antioxidant properties, influenced by substituent patterns and hydroxylation sites .
Properties
Molecular Formula |
C24H24O6 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
7,10-dihydroxy-2-(2-methoxypropan-2-yl)-8-(2-methylbut-3-en-2-yl)furo[3,2-c]xanthen-6-one |
InChI |
InChI=1S/C24H24O6/c1-7-23(2,3)14-11-15(25)22-17(19(14)27)18(26)13-9-8-12-10-16(24(4,5)28-6)29-20(12)21(13)30-22/h7-11,25,27H,1H2,2-6H3 |
InChI Key |
OZJCGTVVJDALBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C1=CC(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C3)C=C(O4)C(C)(C)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Prenylation : Prenyl groups enhance cytotoxicity and antibacterial activity. Garciniaxanthone I and α-mangostin show potent anticancer effects due to prenyl moieties .
- Dimerization: Garmoxanthone’s dimeric structure confers strong anti-MRSA activity (MIC: 3.9 μg/mL), surpassing monomeric xanthones .
- Hydroxylation : Tri-/tetra-hydroxylated xanthones (e.g., cowaxanthones) exhibit antioxidant and antidiabetic activities via enzyme inhibition (e.g., α-glucosidase) .
Bioactivity Comparison
Anticancer Activity
- This compound Analogues : Garcimangosxanthone F and G induce apoptosis in cancer cells by modulating Bax/Bcl-2 ratios and caspase-3 activation, similar to α-mangostin .
- Garciniaxanthone I : Inhibits HepG2 proliferation (IC₅₀: 12.5 μM) via mitochondrial pathway activation .
- α-Mangostin : Suppresses NF-κB and cyclins, with IC₅₀ values of 5–10 μM against colorectal cancer .
Antimicrobial Activity
- Garmoxanthone : Effective against MRSA (MIC: 3.9 μg/mL) due to dimeric structure disrupting bacterial membranes .
- Cowaxanthones : Moderate antibacterial activity against Vibrio spp. (MIC: 15.6–31.2 μg/mL) .
Antioxidant and Metabolic Effects
- Trihydroxyxanthones : Scavenge DPPH and ABTS radicals (EC₅₀: 10–20 μM) .
- α-Glucosidase Inhibition : Garcimangosxanthone derivatives (e.g., Compound 5 in ) show IC₅₀ values comparable to acarbose (2.5 μM vs. 1.8 μM) .
Pharmacokinetic and Drug-Likeness Profiles
- ADMET Predictions : Most Garcinia xanthones (MW < 500, HBD < 5) exhibit favorable oral bioavailability. For example, garcimangosxanthone F has a topological polar surface area (TPSA) of 110 Ų, indicating moderate membrane permeability .
- Limitations : High hydrophobicity from prenyl groups may reduce solubility, necessitating structural optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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